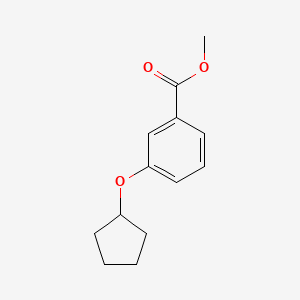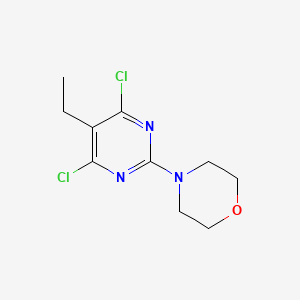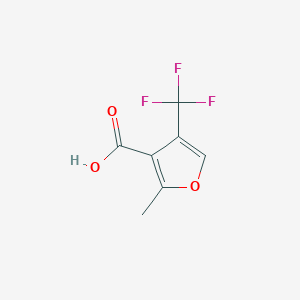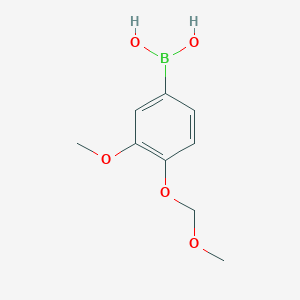
(4-(Benzyloxy)phenyl)(piperidin-4-yl)methanone
Descripción general
Descripción
“(4-(Benzyloxy)phenyl)(piperidin-4-yl)methanone” is a compound with the CAS Number: 1263378-61-5 . It has a molecular weight of 295.38 and its IUPAC name is 4-(benzyloxy)phenylmethanone . The compound is a white solid .
Molecular Structure Analysis
The InChI code for “(4-(Benzyloxy)phenyl)(piperidin-4-yl)methanone” is 1S/C19H21NO2/c21-19(17-10-12-20-13-11-17)16-6-8-18(9-7-16)22-14-15-4-2-1-3-5-15/h1-9,17,20H,10-14H2 .Physical And Chemical Properties Analysis
“(4-(Benzyloxy)phenyl)(piperidin-4-yl)methanone” is a white solid . It has a molecular weight of 295.38 .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Piperidine Derivatives
Piperidine derivatives are crucial in drug design due to their presence in many pharmaceuticals and alkaloids. The compound can serve as a precursor for synthesizing various biologically active piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives have shown potential in the development of new drugs with significant pharmacological activities .
Antimicrobial Agents
The structural motif of (4-(Benzyloxy)phenyl)(piperidin-4-yl)methanone has been utilized in the synthesis of compounds with notable antimicrobial properties. These synthesized compounds have demonstrated significant antibacterial and antifungal activities, comparable to standard treatments, making them valuable in the search for new antimicrobial agents .
Anticancer Activity
Derivatives of this compound have been designed and synthesized to target specific cancer cell lines. They have been evaluated for their EGFR kinase inhibitory and antiproliferative activities against various human cancer cell lines, including breast, lung, colon, and cervical cancer. This highlights the compound’s potential as a scaffold for developing anticancer agents .
Pharmacological Applications
The piperidine moiety is a common feature in more than twenty classes of pharmaceuticals. As such, (4-(Benzyloxy)phenyl)(piperidin-4-yl)methanone could be instrumental in the discovery and biological evaluation of potential drugs, especially those targeting central nervous system disorders, due to the piperidine ring’s significance in medicinal chemistry .
Safety and Hazards
Propiedades
IUPAC Name |
(4-phenylmethoxyphenyl)-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-19(17-10-12-20-13-11-17)16-6-8-18(9-7-16)22-14-15-4-2-1-3-5-15/h1-9,17,20H,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPMDDZSVXOPLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Benzyloxy)phenyl)(piperidin-4-yl)methanone | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[2-(2-thienyl)ethyl]-1H-Isoindole-1,3(2H)-dione](/img/structure/B1646061.png)





![3-Bromo-7-chloro-5-phenylpyrazolo[1,5-A]pyrimidine](/img/structure/B1646082.png)